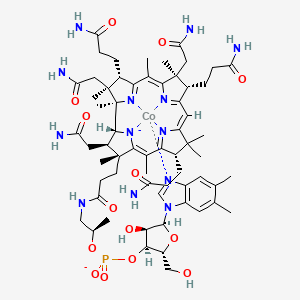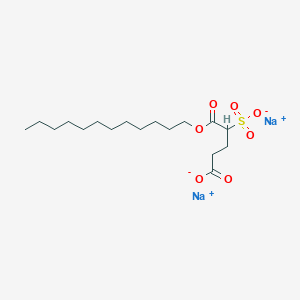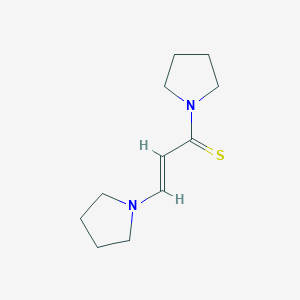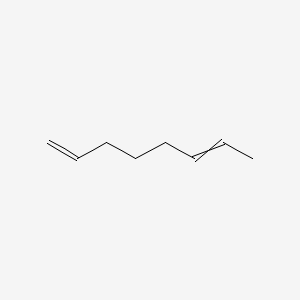
Cob(II)alamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalamin, commonly known as Vitamin B12, is a water-soluble vitamin essential for various metabolic processes in the body. It is unique among vitamins as it contains a metal ion, cobalt, at its core. Cobalamin plays a crucial role in DNA synthesis, fatty acid metabolism, and amino acid metabolism. It is vital for the normal functioning of the nervous system and the formation of red blood cells .
Scientific Research Applications
Cobalamin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.
Biology: Essential for studying metabolic pathways involving DNA synthesis and repair, fatty acid metabolism, and amino acid metabolism.
Medicine: Used in the treatment of cobalamin deficiency, which can lead to pernicious anemia and neurological disorders. It is also studied for its potential role in reducing homocysteine levels and preventing cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalamin can be synthesized through a complex series of chemical reactions involving the fermentation of specific bacteria. The synthetic route typically involves the following steps:
Fermentation: Specific strains of bacteria, such as or , are cultured in a nutrient-rich medium to produce cobalamin.
Extraction: The cobalamin is extracted from the bacterial cells using solvents like ethanol or acetone.
Purification: The extracted cobalamin is purified through various chromatographic techniques to obtain a high-purity product.
Industrial Production Methods: Industrial production of cobalamin involves large-scale fermentation processes. The bacteria are grown in bioreactors under controlled conditions to maximize yield. After fermentation, the cobalamin is extracted, purified, and crystallized for use in supplements and fortified foods .
Chemical Reactions Analysis
Types of Reactions: Cobalamin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Cobalamin can exist in different oxidation states, such as cob(II)alamin and cob(III)alamin. These redox reactions are crucial for its biological functions.
Substitution Reactions: The central cobalt ion in cobalamin can form coordination complexes with various ligands, leading to substitution reactions.
Methylation: Cobalamin acts as a cofactor in methylation reactions, transferring methyl groups to substrates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used to oxidize cobalamin.
Reducing Agents: Sodium borohydride and ascorbic acid are used to reduce cobalamin.
Methyl Donors: S-adenosylmethionine (SAM) is a common methyl donor in biological methylation reactions.
Major Products:
Methylcobalamin: Formed during methylation reactions.
Hydroxocobalamin: Produced during oxidation reactions.
Cyanocobalamin: A stable form used in supplements.
Mechanism of Action
Cobalamin exerts its effects through several mechanisms:
Cofactor for Enzymes: Cobalamin acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase. These enzymes are involved in the synthesis of methionine and the conversion of methylmalonyl-CoA to succinyl-CoA, respectively.
DNA Synthesis: Cobalamin is essential for the synthesis of thymidine, a nucleotide required for DNA replication and repair.
Nervous System Function: Cobalamin is involved in the synthesis of myelin, a protective sheath around nerve fibers, which is crucial for proper nerve function.
Comparison with Similar Compounds
Cobalamin is unique among vitamins due to its complex structure and the presence of a cobalt ion. Similar compounds include:
Folic Acid: Both cobalamin and folic acid are involved in DNA synthesis and repair. cobalamin is specifically required for the conversion of homocysteine to methionine.
Pyridoxine (Vitamin B6): Both vitamins are involved in amino acid metabolism, but cobalamin is unique in its role as a cofactor for methionine synthase.
Cobalamin’s unique structure and diverse roles in metabolism make it an essential compound for various biological and industrial applications.
Properties
CAS No. |
18534-66-2 |
|---|---|
Molecular Formula |
C62H88CoN13O14P |
Molecular Weight |
0 |
IUPAC Name |
cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;/m1./s1 |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-6-[(E)-2-pyridin-3-ylethenyl]-1,3-oxazin-4-one](/img/no-structure.png)
![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)


